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molecular formula C12H13NO3 B8481079 N-allyl-N-methyl-isophthalamic acid

N-allyl-N-methyl-isophthalamic acid

Cat. No. B8481079
M. Wt: 219.24 g/mol
InChI Key: YYBFMLHNQYRLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612055B2

Procedure details

A solution of 2.5 g (13.9 mmol) isophthalic acid mono methyl ester in 25 ml THF, cooled at −30° C. is treated with 2.32 ml (16.9 mmol) Et3N followed by 2.0 ml (15.3 mmol) isobutyl chloroformate. After 30 min at −20° C. are added 1.4 ml (13.9 mmol) methyl allyl amine to the white suspension. After 4 h at −20° C. the mixture is poured into 50 ml water and extracted with EtOAc. The organic phase is washed with water, dried with Na2SO4 and evaporated. The residue is purified via chromatography on silica gel (EtOAc/hexane 1:2), yielding the methyl ester of the title compound. This ester is taken up in 5 ml MeOH and 5 ml 1N NaOH. After stirring for 2 h the mixture is acidified with 6 ml 1N HCl and extracted with EtOAc. The organic layer is dried with Na2SO4 and evaporated to yield the title compound as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:13])[C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=1.CCN(CC)CC.ClC(OCC(C)C)=O.[CH3:29][NH:30][CH2:31][CH:32]=[CH2:33]>C1COCC1.O>[CH2:31]([N:30]([CH3:29])[C:3](=[O:13])[C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8])[CH:32]=[CH2:33]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(C1=CC(C(=O)O)=CC=C1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.32 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Four
Name
Quantity
1.4 mL
Type
reactant
Smiles
CNCC=C
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified via chromatography on silica gel (EtOAc/hexane 1:2)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)N(C(C=1C=C(C(=O)O)C=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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